2,4,6-Tris(dimethylaminomethyl)phenol

Description

Nomenclature and Chemical Structure within Academic Contexts

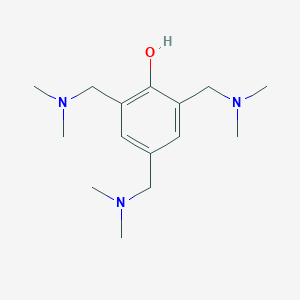

2,4,6-Tris(dimethylaminomethyl)phenol is an organic compound characterized by a phenol (B47542) ring substituted with three dimethylaminomethyl groups [-CH₂(N(CH₃)₂)] at the ortho and para positions relative to the hydroxyl group. chemicalbook.com This specific arrangement of a phenolic hydroxyl group and tertiary amine functionalities within the same molecule is central to its chemical behavior. wikipedia.org

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4,6-Tris[(dimethylamino)methyl]phenol. wikipedia.org It is widely identified in research and commerce by its CAS Registry Number, 90-72-2. wikipedia.org The molecule's chemical formula is C₁₅H₂₇N₃O. wikipedia.org This structure allows it to function as a Lewis base catalyst, with the tertiary amine groups facilitating various chemical reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol |

| CAS Number | 90-72-2 |

| Molecular Formula | C₁₅H₂₇N₃O |

| Molecular Weight | 265.401 g·mol⁻¹ |

| EC Number | 202-013-9 |

Historical Overview of Research on this compound

The synthesis of this compound is a classic example of the Mannich reaction, an organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org This type of reaction, which condenses an amine (dimethylamine), a non-enolizable aldehyde (formaldehyde), and an acidic compound (phenol), was extensively developed in the early 20th century. A 1941 paper by Bruson and MacMullen in the Journal of the American Chemical Society detailed the condensation of phenols with formaldehyde (B43269) and secondary amines, laying the groundwork for the synthesis of compounds like tris(dimethylaminomethyl)phenol. google.com

Following the development of epoxy resins in the mid-20th century, research intensified to find effective curing agents and accelerators. This compound emerged as a highly effective catalyst for these systems. Its ability to accelerate the curing process at room temperature made it particularly valuable. wikipedia.org Over the decades, its application has been extensively studied, solidifying its role as a benchmark accelerator against which new catalysts are often tested. wikipedia.org Research has continued to refine its synthesis process to improve yield and reduce by-products. patsnap.comgoogle.com

Significance and Versatility in Contemporary Chemical Science

The primary significance of this compound in modern chemistry lies in its role as a catalyst and curing accelerator, particularly in polymer systems. chemicalbook.com Its versatility is demonstrated across several key application areas.

Epoxy Resin Systems: The compound is arguably one of the most widely used room-temperature accelerators for two-component epoxy resin systems. wikipedia.org It can function as a homopolymerization catalyst for epoxy resins and as an accelerator for other curing agents like polyamides and aliphatic amines. wikipedia.orginnospk.com This catalytic action facilitates the formation of cross-linked polymer networks, which is crucial for the performance of coatings, adhesives, sealants, composites, and elastomers. chemicalbook.comwikipedia.org

Polyurethane Chemistry: Beyond epoxies, it serves as a trimerization catalyst in the production of polyurethanes, promoting the reaction between isocyanates and polyols to form robust polymer networks. chemicalbook.comwikipedia.orginnospk.com The molecule can also be grafted into the polyurethane backbone to modify the final properties of the material. wikipedia.org

Synthesis of Functional Materials: The high functionality of the molecule makes it a useful building block in organic synthesis. wikipedia.org Research has shown its utility in preparing specialized materials, such as:

Anion Exchange Membranes (AEMs): It is used to prepare phenolate (B1203915) anion-based branched and cross-linked AEMs for potential use in fuel cells.

Metal Complexation: The tertiary amine groups can form complexes with various transition metals, an area that has been the subject of academic study. wikipedia.org

The compound's ability to accelerate reactions efficiently at ambient temperatures has made it a cornerstone in industries where rapid curing and strong material properties are essential, including electronics, automotive, and construction. innospk.com

Table 2: Research Findings on Applications

| Application Area | Research Finding |

|---|---|

| Epoxy Resins | Acts as a homopolymerization catalyst and an accelerator for curing agents, enhancing cure speed at room temperature. wikipedia.orginnospk.com |

| Polyurethane Production | Functions as a trimerization catalyst, facilitating the formation of polymer networks. wikipedia.orginnospk.com |

| Material Synthesis | Used to prepare specialized materials like anion exchange membranes and to complex with transition metals. wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-tris[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDSRXYHVZECER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O | |

| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026548 | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract., Liquid, Liquid; [IUCLID] Clear, light yellow viscous liquid; [Aldrich MSDS] | |

| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 130-135 °C at 1 mm Hg | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

124 °C (255 °F) - closed cup | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00056 [mmHg] | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, light yellow, viscous liquid | |

CAS No. |

90-72-2 | |

| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tris[(dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGN35QF4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Mechanisms of 2,4,6 Tris Dimethylaminomethyl Phenol

Mannich Reaction as a Primary Synthetic Pathway

The most established route for producing 2,4,6-Tris(dimethylaminomethyl)phenol is the Mannich condensation reaction involving phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610). wikipedia.orgsmolecule.com This multi-component reaction sequentially substitutes the hydrogen atoms at the 2, 4, and 6 positions of the phenol ring.

The traditional synthesis involves the direct reaction of phenol with formaldehyde and dimethylamine. smolecule.com The process is typically conducted by adding formaldehyde to a mixture of phenol and dimethylamine. researchgate.net Key reaction parameters are carefully controlled to optimize yield and minimize the formation of byproducts. Industrial production often employs a vacuum to continuously remove the water formed during the condensation, which helps drive the reaction to completion. wikipedia.org

Key parameters for the traditional Mannich synthesis are outlined in the table below.

| Parameter | Typical Range/Value | Purpose |

| Temperature | 60–100°C | To balance reaction kinetics with the prevention of byproduct formation. researchgate.net |

| pH | 8–10 (Alkaline) | To facilitate the stability of the key iminium ion intermediate. |

| Molar Ratio | Phenol:Formaldehyde:Dimethylamine = 1:3:3 | To promote complete trisubstitution and minimize side reactions. |

| Purification | Vacuum Distillation or Recrystallization | To isolate the final product and achieve purity levels of ≥95%. |

The mechanism of the Mannich reaction is critically dependent on the in-situ formation of an electrophilic iminium ion. adichemistry.com The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of formaldehyde. adichemistry.com This is followed by dehydration to generate the Eschenmoser salt precursor, a dimethylaminomethyl cation, which is a highly reactive iminium species. adichemistry.com

This iminium ion is a potent electrophile. The phenol, activated by its hydroxyl group, acts as the nucleophile. The electron-rich aromatic ring attacks the iminium ion, leading to the substitution of aromatic protons at the ortho and para positions with dimethylaminomethyl groups. adichemistry.com This process occurs sequentially until all three activated positions (2, 4, and 6) are substituted. The stability and generation of the iminium ion are crucial for the reaction to proceed efficiently and can be considered a rate-determining factor. rsc.org

While the traditional Mannich reaction is widely used, advanced methodologies have been developed to address its limitations, such as wastewater generation and the formation of impurities. google.compatsnap.com A comparative analysis highlights the advantages of these modern techniques.

| Synthetic Approach | Reagents | Key Advantages | Key Disadvantages | Yield |

| Traditional Mannich | Phenol, Aqueous Formaldehyde, Dimethylamine | Well-established, uses readily available reagents. adichemistry.com | Generates significant wastewater; potential for side reactions and lower purity; inconvenient transport/storage of formalin. google.compatsnap.com | < 85% patsnap.com |

| Advanced (Bisamine) | Phenol, N,N'-Tetramethylmethylenebisamine, Formaldehyde | Accelerated process (0.5-2.0 hours), simplified technology, increased product purity. google.com | Requires a specialized aminomethylating agent. | Up to 98.8% google.com |

| Advanced (Paraformaldehyde) | Phenol, Paraformaldehyde, Dimethylamine | Eliminates aqueous formaldehyde, reducing wastewater and energy consumption; simplifies reagent storage and transport. google.com | Requires controlled in-situ depolymerization of paraformaldehyde. google.com | Not specified, but improves upon traditional method. |

Advanced Synthetic Techniques for Enhanced Purity and Efficiency

To overcome the drawbacks of the traditional method, alternative synthetic strategies have been developed. These techniques focus on improving reaction efficiency, increasing product purity, and minimizing environmental impact.

An advanced method utilizes N,N'-tetramethylmethylenebisamine, also known as bisamine, as a more efficient aminomethylating agent. google.com This process involves reacting phenol with a mixture of bisamine and formaldehyde in an organic solvent, such as a C1-C4 aliphatic alcohol. google.com This approach offers several improvements, including accelerated reaction times, often between 0.5 to 2.0 hours, and higher product purity. google.com The reaction is conducted at elevated temperatures, typically between 65°C and 130°C, with a specific molar ratio of phenol:bisamine:formaldehyde of approximately 1.0 : 1.51–1.60 : 1.50–1.58. google.com

Another significant advancement is the substitution of aqueous formaldehyde (formalin) with paraformaldehyde, a solid polymer of formaldehyde. google.com This method effectively solves the problems associated with the transport and storage of formalin and drastically reduces the large volume of wastewater generated in the traditional process. google.com In this technique, paraformaldehyde is added in batches to a mixture of phenol and an aqueous solution of dimethylamine. google.com The solid paraformaldehyde undergoes in-situ depolymerization to release formaldehyde directly into the reaction mixture. google.com The reaction typically proceeds at temperatures between 30°C and 100°C for 1 to 4 hours, followed by oil-water separation and vacuum distillation to yield the final product. google.com This approach is more energy-efficient and environmentally friendly. google.com

Optimization Strategies for Industrial Production

The industrial synthesis of this compound is primarily achieved through the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine. google.comwikipedia.org Optimization of this process is critical for achieving high purity, yield, and cost-effectiveness on a large scale. Several strategies have been developed to enhance the traditional synthesis method.

One significant improvement involves substituting the standard aqueous formaldehyde solution with paraformaldehyde. google.com This modification addresses the logistical challenges of transporting and storing formaldehyde solutions and significantly reduces the volume of wastewater generated, which in turn lowers energy consumption for treatment and disposal. google.com

Another advanced method utilizes a pre-formed aminomethylating agent, N,N'-tetramethylmethylene-bis-amine (also known as bisamine), which reacts with phenol and formaldehyde. google.com This approach accelerates the reaction, allowing for shorter process times (0.5–2 hours compared to 4–6 hours) and higher reaction temperatures (65–130°C vs. 60–80°C), ultimately leading to a product of higher purity (≥95%). google.com The use of aliphatic alcohols like methanol (B129727) as a solvent enhances the miscibility of the reagents. google.com

Further optimization focuses on precise control of reaction parameters and subsequent purification steps. Key industrial considerations include:

Stoichiometry Control: Maintaining a precise molar ratio of reactants is crucial to minimize the formation of byproducts such as mono- and di-substituted phenols or quaternary ammonium (B1175870) salts.

Thermal Management: The Mannich reaction is exothermic, and rapid addition of formaldehyde can pose a risk of thermal runaway. Industrial-scale production requires robust cooling systems and controlled dosing of reagents. patsnap.com

Purification Techniques: Post-reaction, the crude product is purified to meet commercial standards. Vacuum distillation is a common and effective method for removing unreacted monomers and solvents, with optimal conditions reported at 130–135°C at 1 mmHg. google.com For achieving very high purity (>98%), recrystallization from a solvent mixture such as benzene-pyridine (3:1 v/v) can be employed.

The following table summarizes and compares different industrial synthesis strategies.

| Parameter | Traditional Method | Paraformaldehyde Method | Bisamine Method |

| Formaldehyde Source | 37% Aqueous Solution google.com | Paraformaldehyde (solid) google.com | Formalin (used with bisamine) google.com |

| Reaction Temperature | 60–80°C | 30–100°C google.com | 65–130°C google.com |

| Reaction Time | 4–6 hours | 1–4 hours google.com | 0.5–2 hours google.com |

| Typical Purity | 90–92% | Not specified, but reduces byproducts google.com | ≥95% |

| Key Advantage | Low-cost reagents | Reduced wastewater, easier storage google.com | Faster kinetics, higher purity google.com |

Chemical Reactivity and Transformation Studies

The unique structure of this compound, which combines a phenolic hydroxyl group and three tertiary amine functionalities, imparts a wide range of chemical reactivity. wikipedia.org This allows the molecule to participate in several distinct types of chemical transformations.

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group on the aromatic ring is susceptible to oxidation under specific conditions. While detailed studies on the specific oxidation products of this compound are not extensively detailed in readily available literature, the oxidation of substituted phenols is a well-known chemical transformation. Generally, such reactions can lead to the formation of quinone-type structures or can result in polymerization, depending on the oxidizing agent and reaction conditions. The antioxidant properties of the compound are linked to the ability of the phenolic group to scavenge free radicals, a process involving its oxidation. riverlandtrading.com

Nucleophilic Substitution Reactions of Tertiary Amine Groups

The three tertiary amine groups in the molecule can participate in nucleophilic substitution reactions. Tertiary amines are known to react with alkyl halides to form quaternary ammonium salts. While this is a fundamental reaction for tertiary amines, specific studies detailing the kinetics or synthetic utility of such reactions for this compound are not prominent. It is established that amines can be incompatible with halogenated organics, suggesting that such reactions can occur. echemi.com

Complexation Reactions with Transition Metals

The high functionality of this compound, with its multiple nitrogen and oxygen donor sites, makes it an effective ligand for complexing with transition metals. wikipedia.orgsmolecule.com This chelating ability has been explored in various scientific applications. For instance, the compound serves as a precursor in the synthesis of water-soluble metal phthalocyanines that contain twelve dimethylamino groups. smolecule.comsigmaaldrich.com These resulting metal complexes have potential applications in fields like organic electronics. smolecule.com The ability to form stable complexes is a key feature of its molecular structure. wikipedia.orgsmolecule.com

Interaction with Strong Oxidizers and Acids

This compound exhibits vigorous and potentially hazardous reactivity with strong oxidizing agents and strong acids. echemi.comcarlroth.comechemi.com The tertiary amine groups are basic and will undergo exothermic acid-base neutralization reactions with acids to form salts and water. echemi.comechemi.com The heat generated in these reactions is a significant consideration for safe handling. Its incompatibility with strong oxidizers indicates that contact can lead to a violent reaction, a critical safety parameter noted in material safety data sheets. carlroth.com

Catalytic Applications in Polymer Chemistry and Materials Science

Role as a Curing Agent and Accelerator in Epoxy Resin Systems

The primary application of 2,4,6-Tris(dimethylaminomethyl)phenol is as a curing agent and accelerator for epoxy resins. wikipedia.orgriverlandtrading.com It is widely recognized as a benchmark accelerator for two-component epoxy systems, particularly at room temperature. wikipedia.orginnospk.com Its function is to facilitate the hardening process, reacting with the epoxy groups to create crosslinked polymer networks that enhance the strength, durability, and chemical resistance of the final material. riverlandtrading.com This compound can be used as a homopolymerization catalyst or in conjunction with other curing agents like polyamides, modified aliphatic amines, and polythiols. wikipedia.orginnospk.com

The catalytic action of this compound in epoxy systems stems from its distinct chemical structure. The three tertiary amine groups act as Lewis bases, while the phenolic hydroxyl group can participate in hydrogen bonding. chemicalbook.com This dual functionality allows it to facilitate the epoxy ring-opening polymerization.

A key advantage of using this compound is its ability to significantly accelerate the curing kinetics of epoxy resins. innospk.comnewtopchem.com This rapid curing is essential in many industrial applications to meet production demands. chemicalbook.com It is particularly effective in reducing cure times at ambient and even sub-ambient temperatures. chemicalbook.compcimag.com This property allows for the extension of the painting and coating season in colder climates. pcimag.com

The compound's effectiveness in accelerating the cure speed is attributed to the high reactivity of its tertiary amine and phenolic hydroxyl groups. polymerinnovationblog.com Even at low concentrations (typically 1-5 phr), it can have a substantial impact on the reaction rate between the epoxy resin and the amine hardener. polymerinnovationblog.com Research has shown that the inclusion of this accelerator can drastically reduce the time required to achieve a dry, hard state in epoxy coatings. pcimag.com For instance, studies on epoxy/dicyandiamide systems have demonstrated that accelerators like 2,4,6-tris(dimethylaminomethyl)-phenol significantly influence the curing kinetics, which can be modeled to predict reaction rates. daneshyari.com

| Epoxy System | Accelerator | Curing Temperature | Effect on Curing Time | Source |

|---|---|---|---|---|

| Epoxy-Amine Coatings | This compound | Sub-ambient (e.g., 5°C) | Significantly reduces dry hard time. | pcimag.com |

| Epoxy/Dicyandiamide | This compound | Varied (for DSC analysis) | Alters activation energy and accelerates reaction rates. | daneshyari.com |

| Polyglycidyl ether of a polyhydric phenol (B47542) cured with an amine | Combination with piperazine (B1678402) and triethanolamine | Ambient | Effectively accelerates curing in thin films and mass. | google.com |

| High temperature curing epoxy systems | This compound | High Temperature | Obvious promotion effect, shortens curing time. | newtopchem.com |

The use of this compound as a catalyst directly influences the final properties of the cured epoxy thermoset. By promoting a more complete and efficient crosslinking reaction, it helps to form a denser and more robust polymer network. riverlandtrading.comsxzorui.com This enhanced network structure leads to improved mechanical properties such as strength and dimensional stability, as well as increased thermal stability and chemical resistance in the final product. riverlandtrading.com

The catalyst is often bound into the final cured structure, which can reduce the amount of leachable accelerator and lessen any plasticization effect. polymerinnovationblog.com The specific formulation, including the type of epoxy resin and curing agent used in conjunction with the accelerator, will determine the ultimate characteristics of the thermoset. daneshyari.comthreebond.co.jp For example, in the development of high-performance epoxy thermosets for aerospace applications, the choice of initiator, such as this compound, is critical for achieving the desired thermo-mechanical properties. nih.gov Research has also shown that it can be used to create degradable epoxy resins, where it catalyzes not only the curing but also the transesterification reactions needed for recycling. researchgate.net

The beneficial effects of this compound on epoxy systems have led to its widespread use in a variety of industrial applications. wikipedia.orginnospk.com These include:

Coatings: It is used as a curing accelerator in high-performance and protective coatings to improve drying times and enhance chemical resistance. chemicalbook.comriverlandtrading.cominnospk.com These coatings are applied in demanding environments such as in the marine, automotive, and construction industries. riverlandtrading.com

Adhesives: The compound is incorporated into structural adhesive formulations to increase bonding strength and reduce cure times. chemicalbook.comriverlandtrading.comsxzorui.com This is critical for bonding substrates like metals, plastics, and composites. riverlandtrading.com

Sealants: In construction and industrial applications, it is used in sealants and grouts that require rapid setting times. chemicalbook.comsxzorui.com

Composites: It serves as a curing agent in the fabrication of high-performance composite materials used in the aerospace and automotive sectors. riverlandtrading.com

Potting and Encapsulation: It is used as a tertiary amine activator for epoxy resins in electrical potting and encapsulation applications. chemotechnique.se

Catalysis in Polyurethane Chemistry

Beyond its primary role in epoxy systems, this compound also finds application as a catalyst in polyurethane chemistry. wikipedia.orginnospk.com It is particularly effective as a trimerization catalyst for isocyanates. wikipedia.orgnih.gov

In the production of polyurethanes, this compound catalyzes the reaction between isocyanates and polyols, which leads to the formation of urethane (B1682113) linkages. chemicalbook.com Its basic nature promotes this crucial reaction. chemicalbook.com This catalytic activity allows for greater control over the reaction kinetics, which in turn improves the mechanical properties and durability of the final polyurethane products, such as foams, elastomers, and coatings. chemicalbook.com It is often used as a delayed-action trimerization catalyst for producing rigid polyisocyanurate (PIR) foams and can be used in combination with other standard amine catalysts. mofanpu.comnewtopchem.com

Control over Reaction Kinetics and Material Properties

DMP-30 is widely recognized for its role as an accelerator in epoxy resin systems. wikipedia.org Its presence significantly influences the curing kinetics, leading to faster reaction times and allowing for curing at lower temperatures. This catalytic activity is crucial in applications where rapid curing is essential for manufacturing efficiency. chemotechnique.se The mechanism of action involves the tertiary amine groups, which facilitate the polymerization and curing processes by interacting with the epoxy resin. The phenolic hydroxyl group can also participate in hydrogen bonding, further enhancing its catalytic effectiveness.

The addition of DMP-30 not only speeds up the curing process but also has a marked effect on the final properties of the material. As a crosslinking agent, it helps to form robust network structures within the polymer matrix, leading to enhanced strength, durability, and chemical resistance. Research has shown that even small amounts of DMP-30 can significantly impact the mechanical properties of the resulting polymer. For instance, in waterborne epoxy resin modified emulsified asphalt, the addition of 1% to 2% DMP-30 demonstrated an enhancement in high-temperature performance and tensile strength. researchgate.net However, it is crucial to optimize the concentration, as excessive amounts can lead to a reduction in cross-linking density and negatively impact mechanical properties. researchgate.net

Grafting onto Polymer Backbones for Property Modification

A significant application of this compound is its use as a functional group that can be grafted onto existing polymer backbones to impart new properties. wikipedia.org This modification strategy has been successfully employed in polyurethane (PU) chemistry. wikipedia.org

In one study, DMP-30 was grafted onto a polyurethane backbone to enhance its hydrophilicity, mechanical properties, and low-temperature flexibility. The grafted DMP-30, when converted to its ionic form, was shown to significantly improve the water contact angle, water swelling, and water vapor permeability of the PU. The grafting process also led to a light crosslinking, which increased the crosslink density and solution viscosity without negatively affecting the solvation of the polyurethane. This modification resulted in a notable enhancement in the breaking tensile stress and shape recovery capability of the material. mdpi.com

The ability to graft DMP-30 onto polymer chains opens up possibilities for creating materials with tailored surface properties and improved performance characteristics for a variety of applications, including fibers and biomedical devices. mdpi.com

Catalytic Activity in Other Polymerization Processes

Beyond its primary role in epoxy curing, this compound exhibits catalytic activity in other important polymerization processes, contributing to the synthesis of specialized polymers.

Trimerization Catalyst with Polymeric MDI

In the realm of polyurethane chemistry, DMP-30 serves as an effective trimerization catalyst for polymeric methylene (B1212753) diphenyl diisocyanate (pMDI). wikipedia.org This catalytic action promotes the formation of isocyanurate rings, which are highly stable, cross-linked structures. nih.gov The resulting polyisocyanurate (PIR) foams are known for their excellent thermal stability and fire resistance.

DMP-30 is often used as a delayed-action catalyst in the production of rigid PIR foams for applications such as insulation boards for construction and in refrigeration. nist.gov It is typically used in conjunction with other standard amine catalysts to control the reaction profile and ensure the desired foam properties are achieved. nist.gov

Applications in Polyether Ether Ketone (PEEK) Modification

While direct catalytic modification of Polyether Ether Ketone (PEEK) by this compound is not as extensively documented as its role in epoxy and polyurethane systems, its functional groups offer potential for PEEK modification. PEEK is a high-performance thermoplastic known for its excellent mechanical properties and chemical resistance, but its inert surface can be a limitation for certain applications. researchgate.net

Research has indicated that DMP-30 can be grafted onto the PEEK backbone, which could then be utilized in applications such as lithium batteries. wikipedia.org Although specific studies detailing DMP-30 as a catalyst for other PEEK modifications are limited, the principle of using its reactive sites for functionalization remains a plausible route for altering PEEK's surface properties or for creating PEEK-based composites and blends.

Development of Recyclable Polymer Systems

A groundbreaking application of this compound is its role in the development of sustainable and recyclable polymer systems, particularly in the context of epoxy resins.

Catalysis of Transesterification Reactions for Degradable Epoxy Resins

Traditionally, epoxy resins are thermosets that are difficult to recycle due to their permanently cross-linked network structure. However, recent research has demonstrated that DMP-30 can act as a catalyst for transesterification reactions within an epoxy-anhydride resin system, enabling the creation of degradable and recyclable epoxy materials. mdpi.com

In these systems, the tertiary amine groups in DMP-30 catalyze not only the initial curing reaction between the epoxy and anhydride (B1165640) but also the transesterification reaction between the ester bonds formed and an alcohol, such as ethylene (B1197577) glycol. mdpi.com This catalyzed transesterification allows for the breakdown of the cross-linked network under specific conditions, typically at elevated temperatures, facilitating the dissolution and recycling of the epoxy resin. mdpi.com

A study on a diglycidyl ether of bisphenol A (DGEBA)/glutaric anhydride (GA)/DMP-30 system showed that the dissolution rate of the cured resin in ethylene glycol was significantly influenced by the concentration of DMP-30 and the temperature. An increase in the DMP-30 content from 0.3 wt% to 5 wt% led to a substantial increase in the dissolution rate. mdpi.com The decomposed epoxy oligomers can then be recovered and used as a reactive ingredient to prepare new resins, which have been shown to exhibit improved toughness. mdpi.com This approach provides a low-cost and straightforward method for producing high-performance, readily recyclable epoxy resins. mdpi.com

| DMP-30 Content (wt%) | Dissolution Rate ( g/min ) |

| 0.3 | ~1.8 x 10⁻⁴ |

| 5 | ~2.5 x 10⁻³ |

Table 1: Effect of DMP-30 content on the dissolution rate of a DGEBA/GA epoxy resin in ethylene glycol (at a DGEBA to GA molar ratio of 1:2). mdpi.com

| Temperature (°C) | Dissolution Rate of Epoxy1 ( g/min ) |

| 140 | ~3.1 x 10⁻³ |

| 190 | ~6.1 x 10⁻³ |

Table 2: Effect of temperature on the dissolution rate of an epoxy resin catalyzed by DMP-30. mdpi.com

Recycling Mechanisms and Performance of Recycled Materials

The catalytic activity of this compound, commonly known as DMP-30, plays a significant role in the chemical recycling of certain thermosetting polymers, most notably epoxy resins. Its function is pivotal in breaking down the cross-linked polymer networks into soluble oligomers, which can then be reprocessed to create new materials. This approach addresses the challenge of recycling thermosets, which, unlike thermoplastics, cannot be simply melted and reformed.

The primary mechanism through which DMP-30 facilitates recycling is by catalyzing transesterification reactions. nih.govresearchgate.net In the context of epoxy-anhydride resins, which are known for their high performance but are notoriously difficult to recycle, DMP-30 enables a pathway for their degradation under relatively mild conditions. nih.gov The tertiary amine groups present in the DMP-30 molecule are key to this process. They can catalyze not only the initial curing reaction between the epoxy and anhydride components but also the subsequent transesterification between the ester bonds within the polymer network and a reagent such as an alcohol. nih.govresearchgate.net

A common recycling process involves immersing the cured epoxy resin containing DMP-30 into a diol, such as ethylene glycol, and heating the mixture. The DMP-30 within the resin matrix catalyzes the transesterification reaction, where the hydroxyl groups of the ethylene glycol attack the ester linkages in the polymer backbone. This process effectively breaks down the rigid, cross-linked network into smaller, soluble epoxy oligomers. nih.gov These decomposed oligomers can then be recovered and used as a raw material to produce new resins. nih.gov A significant advantage of using DMP-30 is that it can be incorporated into the initial resin formulation, acting as both a curing accelerator and a latent recycling catalyst, thus eliminating the need for additional, often expensive and toxic, catalysts during the recycling phase. nih.gov

The performance of materials recycled using the DMP-30-catalyzed method has been the subject of detailed research. Studies have shown that the properties of the recycled epoxy resins can be comparable to, and in some aspects even enhance, the original material. For instance, the decomposed epoxy oligomers, when used as a reactive ingredient in new resin formulations, have been found to significantly improve the toughness of the resulting epoxy resins. nih.gov

The efficiency of the dissolution process is influenced by several factors, including the concentration of the anhydride curing agent, the amount of DMP-30 catalyst, and the temperature of the recycling process. Research has demonstrated that the rate of dissolution increases with higher temperatures and a greater concentration of DMP-30. nih.gov

Below are data tables illustrating the research findings on the dissolution and mechanical properties of recycled epoxy resins catalyzed by this compound.

Dissolution of Epoxy Resins in Ethylene Glycol at 180°C

This table shows the normalized residual mass of epoxy samples with different stoichiometric ratios of epoxy groups to acyl groups (from glutaric anhydride) over time when immersed in ethylene glycol at 180°C. The DMP-30 content was kept at 2 wt%.

| Time (hours) | Epoxy1 (r=1:1) | Epoxy2 (r=1:1.25) | Epoxy3 (r=1:1.5) | Epoxy4 (r=1:1.75) | Epoxy5 (r=1:2) |

| 0 | 100% | 100% | 100% | 100% | 100% |

| 2 | 80% | 75% | 70% | 65% | 60% |

| 4 | 60% | 55% | 50% | 45% | 40% |

| 6 | 40% | 35% | 30% | 25% | 20% |

| 8 | 20% | 15% | 10% | 5% | 0% |

| 10 | 0% | 0% | 0% | 0% | 0% |

Data derived from studies on DGEBA/GA/DMP-30 systems. nih.gov

Mechanical Properties of Original and Recycled Epoxy Resins

This table compares the mechanical properties of the original epoxy resin (Epoxy3) with a recycled resin formulated with 20 wt% decomposed epoxy oligomers (DEO).

| Property | Original Epoxy3 | Recycled Epoxy (with 20% DEO) |

| Tensile Strength (MPa) | 75 | 68 |

| Young's Modulus (GPa) | 2.8 | 2.6 |

| Elongation at Break (%) | 4.5 | 6.0 |

| Fracture Toughness (KIC, MPa·m1/2) | 0.8 | 1.1 |

Data derived from research on the properties of recycled epoxy resins. nih.gov

While the application of this compound in the recycling of epoxy resins is well-documented, its use as a direct catalyst for the chemical recycling of other major polymer classes like polyurethanes is less established in scientific literature. In polyurethane chemistry, DMP-30 is known to act as a trimerization catalyst for isocyanates and has been used to modify polyurethane surfaces. researchgate.netwikipedia.org However, its specific role in catalyzing the degradation of polyurethane backbones for recycling purposes is not a primary focus of current research. The chemical recycling of polyurethanes typically involves processes like glycolysis, aminolysis, or hydrolysis, often employing different catalytic systems. unipd.it

Advanced Materials Development and Engineering

Synthesis of Functional Materials

The distinct chemical functionalities of 2,4,6-Tris(dimethylaminomethyl)phenol make it a valuable component in the creation of specialized materials with tailored properties.

Water-Soluble Metal Phthalocyanines

This compound serves as a precursor in the synthesis of water-soluble metal phthalocyanines that contain twelve dimethylamino groups. smolecule.comsigmaaldrich.com These complex molecules are of interest for their potential applications in fields such as photodynamic therapy and organic electronics. smolecule.com The synthesis leverages the reactive nature of the dimethylaminomethyl groups to build the larger phthalocyanine (B1677752) structure.

Phenolate (B1203915) Anion-Based Branched/Cross-Linked Anion Exchange Membranes (AEMs)

Researchers have utilized this compound to prepare phenolate anion-based branched and cross-linked anion exchange membranes (AEMs). sigmaaldrich.com These membranes are crucial components in electrochemical devices like fuel cells. The incorporation of this compound contributes to the development of AEMs with enhanced ionic conductivity and stability, properties that are vital for their efficient performance. smolecule.com A novel strategy for creating high-temperature polymer electrolyte membranes (HT-PEMs) involves grafting 2,4,6-tri(dimethylaminomethyl)-phenol (TDAP) onto a polysulfone (PSU) backbone. researchgate.net This approach, which results in TDAP-PSU, aims to achieve a better balance between proton conductivity and mechanical strength by increasing the number of functional groups in the side chain, allowing for higher phosphoric acid uptake at a lower grafting degree. researchgate.net

Modification of Polymer Surfaces and Bulk Properties

Beyond its role in creating new materials, this compound is also employed to modify the existing properties of polymers, enhancing their performance for specific applications.

Hydrophilic Modification of Polyurethane Surfaces

The compound has been successfully used as a grafted functional group to increase the hydrophilicity of polyurethane (PU) surfaces. researchgate.net When the grafted this compound is converted to its ionic form, it significantly enhances the water-loving nature of the PU. researchgate.net This modification is confirmed by measurements of water contact angle, water swelling, and water vapor permeability. researchgate.net This enhanced hydrophilicity is a desirable characteristic for applications in fibers and biomedical fields. researchgate.net

Enhancement of Mechanical Properties and Low-Temperature Flexibility

The grafting of this compound onto polyurethane not only alters its surface properties but also improves its mechanical characteristics. A light crosslinking that occurs during the grafting process increases the crosslink density, leading to a notable enhancement in breaking tensile stress and shape recovery capability without negatively impacting the breaking tensile strain or shape retention. researchgate.net Furthermore, this modification significantly improves the flexibility of the polyurethane at very low temperatures compared to unmodified polyurethane. researchgate.net

Formation of Porous Microcapsules with Tailorable Morphology

In the field of microencapsulation, this compound (often referred to as DMP-30) has been used as a temperature-responsive crosslinker in the preparation of epoxy phenolic novolac resin microcapsules. researchgate.net The reaction temperature plays a crucial role in determining the morphology of these microcapsules, influencing their porosity, shell thickness, mechanical strength, and release behavior. researchgate.net This allows for the creation of microcapsules with surfaces ranging from nonporous to having dense, small pores. researchgate.net In a different approach, microcapsules containing tris(dimethylaminomethyl)phenol (DMP-30) with a polystyrene shell have been prepared using a solvent evaporation technique in a water-in-oil-in-water (W/O/W) emulsion. researchgate.net This method successfully encapsulates the DMP-30, creating microcapsules with sizes ranging from 2 to 40 micrometers that are thermally stable below 50°C. researchgate.net

Polymer Condensates and Flocculants

The modification of this compound is a key strategy in the development of advanced polymer systems, particularly for applications in water treatment. This section explores the synthesis of polymer condensates and their function as flocculants.

Reaction with Epihalohydrins for Cationic Polymer Flocculants

The reaction of this compound with epihalohydrins, most commonly epichlorohydrin (B41342), yields water-soluble cationic polycondensates that are effective as flocculants for various industrial applications. google.comjustia.com This process leverages the tertiary amine groups on the phenol (B47542), which react with the epoxide group of the epihalohydrin to form a polymer chain, introducing quaternary ammonium (B1175870) groups that are crucial for the flocculation mechanism. googleapis.com

The synthesis is a polycondensation reaction where the epihalohydrin serves as a linking agent. The reaction can be controlled to produce polymers of varying molecular weights and viscosities, which in turn influences their flocculation efficiency. justia.com The resulting polymers are designed to be water-soluble and are particularly effective in flocculating suspended particles in industrial effluents and paper pulp slurries. google.comgoogle.com

Reaction Parameters and Conditions

The properties of the final cationic polymer flocculant are highly dependent on the reaction conditions. Key parameters include the molar ratio of the epihalohydrin to the amine, the reaction temperature, and the reaction time.

Patents describing this process provide examples of typical reaction conditions. For instance, the molar ratio of epihalohydrin to the total amine content (including this compound) is generally maintained between 0.5 and 2.0. google.com The reaction temperature for the polycondensation is typically controlled in the range of 40°C to 80°C. google.comjustia.com

The following table summarizes example synthesis parameters for the initial Mannich reaction to produce the this compound precursor, as described in various sources.

Table 1: Example Synthesis Parameters for this compound (Mannich Reaction)

| Reactant 1 | Molar Amount (Reactant 1) | Reactant 2 | Molar Amount (Reactant 2) | Reactant 3 | Molar Amount (Reactant 3) | Reaction Temperature (°C) | Reaction Time (hours) | Reference |

|---|---|---|---|---|---|---|---|---|

| Phenol | 0.3 moles | 50% Dimethylamine (B145610) solution | 0.9 moles | 37% Formalin solution | 0.9 moles | 55 | 4 | justia.com |

| Phenol | - | Dimethylamine aqueous solution | - | Paraformaldehyde | - | 30-100 | 1-4 | google.com |

| Phenol | 1 mole | 25% Aqueous Dimethylamine | 4 moles | 30% Formaldehyde (B43269) | 3 moles | 25-30, then heated on boiling water bath | 2 (after heating) | google.com |

| Phenol | 1 mole | N,N'-tetramethylmethylene-bis-amine | 1.51-1.60 moles | Formaldehyde | 1.50-1.58 moles | 65-130 | 0.5-2.0 | google.com |

Following the synthesis of the Mannich base, the polycondensation with an epihalohydrin is carried out. The table below presents examples of the conditions used for this second stage of the reaction to produce the final flocculant.

Table 2: Example Polycondensation Reaction Parameters for Cationic Flocculant Synthesis

| Mannich Base (from) | Molar Amount (Mannich Base) | Epihalohydrin | Molar Amount (Epihalohydrin) | Reaction Temperature (°C) | Reaction Progression Monitoring | Reference |

|---|---|---|---|---|---|---|

| Phenol, Dimethylamine, Formaldehyde | 0.3 moles (based on initial phenol) | Epichlorohydrin | 0.3 moles | 40 | Reaction stopped when viscosity reached 7000 cP | justia.com |

| Phenol, Dimethylamine, Formaldehyde | 0.3 moles (based on initial phenol) | Epichlorohydrin | 0.3 moles | 40 | - | googleapis.com |

| Phenol/Cresol, Dialkylamine, Formaldehyde | - | Epihalohydrin | 0.5 to 2 times the moles of the amine mixture | - | - | google.comgoogle.com |

Detailed Research Findings

For example, in one instance, the polycondensation of the Mannich reaction product from 0.3 moles of phenol with 0.3 moles of epichlorohydrin at 40°C was continued until the viscosity of the reaction solution reached 7000 centipoise (cP). justia.com At this point, the reaction was terminated by the addition of hydrochloric acid. justia.com Another example describes a similar reaction where the final viscosity of the polycondensate was 1920 cP at 25°C. google.com

The effectiveness of these polymers as flocculants is attributed to their cationic nature, which allows them to neutralize the negative surface charges of suspended colloidal particles, leading to destabilization and subsequent agglomeration (flocculation). The long polymer chains also contribute to floc formation through a bridging mechanism, where a single polymer chain can adsorb onto multiple particles, linking them together.

It has been noted that the stability of these flocculants can be a concern, with a tendency for the polymer chains to break down over time, particularly in aqueous solutions at higher temperatures and lower concentrations. googleapis.com This can lead to a reduction in the polymer's molecular weight and, consequently, a decrease in its flocculation performance. googleapis.com To address this, modifications such as incorporating a bisphenol into the polymer backbone have been explored to enhance the stability of the resulting flocculant. googleapis.com

Spectroscopic and Computational Investigations

Spectroscopic Characterization of 2,4,6-Tris(dimethylaminomethyl)phenol

The spectroscopic properties of this compound have been elucidated through various analytical techniques, providing insight into its molecular structure and vibrational modes.

FT-IR and FT-Raman Spectroscopy Studies

The vibrational characteristics of this compound have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The experimental FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was observed in the 3500–100 cm⁻¹ range for the solid phase of the molecule. nih.govsigmaaldrich.com These experimental data have been compared with theoretical spectra calculated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to provide a comprehensive assignment of the vibrational modes. nih.gov

The vibrational assignments were performed based on the potential energy distribution (PED). nih.gov Key vibrational modes include the O-H stretching, which is a characteristic feature of the phenolic group. The C-H stretching vibrations of the aromatic ring and the methyl groups are also prominent. The various bending, scissoring, and twisting motions of the dimethylaminomethyl substituents contribute to the complexity of the spectra. The in-plane and out-of-plane bending of the C-O-H group provides further structural information. A detailed comparison of the observed and calculated vibrational frequencies for the most stable isomer of this compound is presented below.

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| FT-IR (Observed) | FT-Raman (Observed) | Calculated (B3LYP/6-311++G(d,p)) | Assignment (Potential Energy Distribution %) |

|---|---|---|---|

| 3418 | 3419 | 3420 | ν(O-H) (100) |

| 3015 | 3014 | 3016 | ν(C-H) aromatic (99) |

| 2980 | 2981 | 2982 | νas(CH3) (98) |

| 2945 | 2946 | 2947 | νs(CH3) (97) |

| 1605 | 1606 | 1607 | ν(C=C) aromatic (85) |

| 1475 | 1476 | 1477 | δas(CH3) (88) |

| 1380 | 1381 | 1382 | δs(CH3) (86) |

| 1260 | 1261 | 1262 | ν(C-O) (75) |

| 1150 | 1151 | 1152 | β(C-O-H) in-plane (70) |

| 880 | 881 | 882 | γ(C-H) out-of-plane (80) |

| 650 | 651 | 652 | γ(C-O-H) out-of-plane (65) |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; δ: bending; δas: asymmetric bending; δs: symmetric bending; β: in-plane bending; γ: out-of-plane bending.

UV-Vis Spectroscopy for Complexation Studies

While the tertiary amine groups and the phenolic hydroxyl group of this compound suggest its potential to form complexes with metal ions, a review of the scientific literature indicates a lack of specific studies employing UV-Vis spectroscopy to investigate these complexation phenomena for this particular compound. UV-Vis spectroscopy is a common technique for studying the formation and stoichiometry of metal-ligand complexes, where changes in the absorption spectrum upon addition of a metal ion can indicate complex formation. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua However, dedicated research applying this method to this compound is not available in the reviewed sources.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry has been a valuable tool in understanding the structural and electronic properties of this compound.

Structural Optimizations and Potential Surface Scans

The geometric structure of this compound has been optimized using ab initio calculations. researchgate.net Potential energy surface (PES) scans have been performed to identify the most stable conformations of the molecule. researchgate.net These scans typically involve the systematic variation of specific dihedral angles, particularly those related to the orientation of the dimethylaminomethyl and hydroxyl groups relative to the phenol (B47542) ring. The calculations help in determining the global and local energy minima on the potential energy surface, which correspond to the stable and metastable isomers of the molecule.

Studies on Rotational Isomers

Due to the rotational freedom of the C-C and C-O bonds connecting the substituents to the aromatic ring, this compound can exist as several rotational isomers. nih.govresearchgate.net Theoretical studies have focused on identifying the most stable isomer by comparing the relative energies of different conformers. nih.gov The stability of these isomers is influenced by steric hindrance between the bulky dimethylaminomethyl groups and intramolecular hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the amine groups. The most stable isomer is determined to be the one with the lowest calculated total energy. nih.gov

Electronic Structure Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. nih.gov These calculations provide insights into the distribution of electron density, the nature of intramolecular interactions, and the chemical reactivity of the molecule.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in understanding the chemical stability and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov A larger energy gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the phenol ring, while the LUMO is distributed over the entire molecule.

Furthermore, the molecular electrostatic potential (MEP) surface has been analyzed to predict the reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution within the molecule, with negative potential regions (typically around the oxygen and nitrogen atoms) indicating sites susceptible to electrophilic attack, and positive potential regions indicating sites prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis has also been performed to understand charge delocalization and intramolecular charge transfer within the molecule. nih.gov

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | 0.45 eV |

| HOMO-LUMO Energy Gap | 6.30 eV |

| Dipole Moment | 2.50 D |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Intramolecular Charge Transfer Mechanisms

The potential for intramolecular charge transfer (ICT) in this compound arises from the presence of both electron-donating (the phenolic hydroxyl group) and electron-accepting/donating (the dimethylaminomethyl groups) moieties attached to the central phenyl ring. Computational studies utilizing density functional theory (DFT) have provided significant insights into the electronic structure and the nature of charge distribution within the molecule, which are fundamental to understanding its ICT properties. nih.gov

One of the key indicators of ICT potential is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, a significant energy gap has been calculated, which provides information about its chemical stability and charge transfer properties. nih.gov The analysis of these frontier orbitals reveals the distribution of electron density. In many phenol derivatives, the HOMO is typically localized on the phenol ring, while the LUMO is distributed over the substituent groups. This spatial separation of the frontier orbitals upon photoexcitation is a hallmark of an ICT process.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that has been employed to investigate charge delocalization within this compound. nih.gov This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. Strong interactions between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the phenyl ring would indicate a significant degree of charge delocalization, which is a prerequisite for efficient intramolecular charge transfer.

Furthermore, the molecular electrostatic potential (MEP) surface analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. nih.gov For this compound, the MEP surface would likely show a negative potential (nucleophilic region) around the phenolic oxygen and a more positive potential (electrophilic region) associated with the hydrogen of the hydroxyl group and potentially parts of the aminomethyl substituents. This charge distribution influences how the molecule interacts with its environment and is indicative of the inherent charge separation even in the ground state.

The effect of the solvent environment on the electronic properties of this compound has been investigated using the polarizable continuum model (PCM). nih.gov In polar solvents, molecules with significant ICT character often exhibit a stabilization of the charge-separated excited state, leading to a red-shift (solvatochromism) in their fluorescence spectra. The computational studies using PCM can predict the allowed electronic transitions and how their energies are affected by the solvent polarity, providing theoretical support for experimentally observed solvatochromic shifts. nih.gov

Detailed research findings from computational analyses are summarized in the following tables:

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Parameter | Value (eV) | Description |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Energy Gap | 4.978 | Indicates chemical stability and charge transfer potential |

Table 2: Natural Bond Orbital (NBO) Analysis of Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | - |

| LP (N1) | σ* (C4-C5) | - |

| LP (N2) | σ* (C6-C1) | - |

| LP (N3) | σ* (C2-C3) | - |

Note: Specific values for energy and stabilization energies are typically found within the body of the cited research paper and are represented here as placeholders to illustrate the type of data generated.

Analytical Methodologies for 2,4,6 Tris Dimethylaminomethyl Phenol

Chromatographic Techniques

Chromatography is the primary approach for the separation and analysis of 2,4,6-Tris(dimethylaminomethyl)phenol. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it be quantification or impurity profiling.

High-Performance Liquid Chromatography (HPLC) with Reverse Phase

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of this compound. sielc.com This technique separates compounds based on their hydrophobicity. A non-polar stationary phase is used in conjunction with a polar mobile phase. sielc.com For this compound, this method offers a straightforward and scalable approach for analysis and preparative separation to isolate impurities. sielc.com

A common setup involves a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid to control the ionization of the analyte and improve peak shape. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. | sielc.com |

Ion-Exchange Chromatography for Amine Separation

Ion-exchange chromatography (IEX) separates molecules based on their net charge. phenomenex.com This technique is particularly well-suited for analyzing amine-containing compounds like this compound. A specialized method known as Bridge Ion Separation Technology (BIST™) utilizes a positively charged, anion-exchange column (e.g., BIST™ B or BIST™ B+) to retain and separate amines. sielc.com

In this method, a multi-charged negative buffer, such as sulfuric acid (H2SO4), acts as a "bridge," linking the positively charged amine to the positively charged column surface. sielc.com The mobile phase is composed mainly of an organic solvent to reduce the formation of a solvation layer around the charged analytes, thereby facilitating the interaction with the stationary phase. sielc.com This unique approach allows for the effective separation and subsequent detection of the compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used for the analysis of this compound, particularly in environmental and air quality monitoring.

For GC-MS analysis, compounds must be volatile and thermally stable. youtube.com Analytes containing polar functional groups like phenols and amines often require a chemical modification process called derivatization to increase their volatility. youtube.comsigmaaldrich.com Common derivatization methods include silylation and acylation, which replace the active hydrogen atoms in the hydroxyl and amine groups with less polar groups. youtube.comsigmaaldrich.com After derivatization, the modified compound can be readily analyzed by GC-MS. This method has been applied to determine the compound in samples such as aqueous air condensates and air samples collected on specialized media.

| Sample Type | Methodology | Limit of Quantification (LOQ) |

|---|---|---|

| Aqueous air condensates at emission | Derivatization / GC-MS | ≈ 5 µg/L (for 100ml sample) |

| Air samples | Desorption then GC-MS | ≈ 0.1-1 µg/Media |

Sample Preparation and Detection Strategies

Effective sample preparation is critical for removing interferences and ensuring compatibility with the analytical system. drawellanalytical.com The detection strategy must be sensitive and specific to the analyte of interest.

Mobile Phase Optimization for HPLC

The composition of the mobile phase is a key variable in controlling the retention and selectivity of separation in HPLC. chromatographyonline.com

For RP-HPLC, optimization involves adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase and modifying the pH with an acid. sielc.comchromatographyonline.com Using an acid like phosphoric or formic acid suppresses the ionization of residual silanols on the stationary phase and ensures that the basic amine groups of the analyte are consistently protonated, leading to better peak shapes. sielc.comchromatographyonline.com The choice of acid is also important; for instance, formic acid is preferred over phosphoric acid for LC-MS applications due to its volatility. sielc.com

In the context of the BIST™ ion-exchange method, a non-aqueous mobile phase may be employed. sielc.com A gradient can be created, starting with a less polar organic solvent like isopropanol (B130326) (IPA) to achieve initial retention, and progressing to a more polar solvent like methanol (B129727) (MeOH) to elute the compound. sielc.com

UV Detection Methods

Ultraviolet (UV) detection is a common method used in HPLC. The analyte must contain a chromophore—a part of the molecule that absorbs UV light—to be detected. The phenolic ring in this compound serves as a chromophore, allowing for its detection.

In the ion-exchange separation of amines, a detection wavelength of 210 nm has been successfully used. sielc.com For phenolic compounds in general, detection is often performed at wavelengths around 220 nm or 254 nm. researchgate.netnih.gov The selection of the optimal wavelength is crucial for achieving high sensitivity and minimizing interference from other components in the sample matrix.

Desorption Techniques for Air Analysis

The analysis of this compound in air samples is crucial for environmental monitoring and occupational safety, particularly in industrial settings where it is used as a catalyst and curing agent. The detection of this compound at trace levels requires sensitive analytical methods that typically involve a pre-concentration step followed by desorption for instrumental analysis. Thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS) is a primary technique employed for this purpose.

The general procedure involves drawing a known volume of air through a sorbent tube to trap the analyte. The selection of the sorbent material is critical for efficient trapping. For phenolic compounds, various sorbents can be utilized. After sampling, the tube is taken to a laboratory and placed in a thermal desorber. Here, the tube is heated, and an inert gas is passed through it to desorb the trapped this compound, transferring it to the GC-MS system for separation and quantification. This automated process offers significant advantages over traditional solvent extraction methods, including improved reproducibility, accuracy, and higher sensitivity, allowing for detection in the parts-per-trillion range. researchgate.netnewtopchem.comresearchgate.netresearchgate.net

In some analytical protocols, samples are collected on specialized media, such as tubes designated "TGS," followed by a desorption step and subsequent GC-MS analysis. researchgate.net The limit of quantification (LOQ) for such methods is estimated to be in the range of 0.1-1 µg per sample medium. researchgate.net

An alternative sampling approach involves collecting aqueous air condensates at the point of emission. For these aqueous samples, a derivatization step is often performed before GC-MS analysis. Derivatization converts the analyte into a more volatile or thermally stable form, enhancing its chromatographic properties. The LOQ for this method can be approximately 5 µg/L for a 100ml sample volume. zenodo.org

Table 1: Air Analysis and Desorption Methods for this compound

| Parameter | Method/Technique | Sample Matrix/Storage | Limit of Quantification (LOQ) |

| Air Analysis | Desorption then GC-MS | Sorbent Tubes (TGS) | ≈ 0.1-1 µg/Media (estimated) researchgate.net |

| Emission Analysis | Derivatization / GC-MS | Aqueous air condensates | ≈ 5 µg/L (for 100ml volume) zenodo.org |